N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide
Description
Historical Development and Research Context
The exploration of cyclobutane-containing compounds in drug discovery gained momentum in the early 21st century, driven by advances in synthetic methodologies and computational modeling. This compound emerged as part of broader efforts to incorporate strained carbocycles into bioactive molecules. Cyclobutanes, with their puckered geometry and elongated C–C bonds, were recognized for their ability to impart metabolic stability while maintaining target affinity.
Initial synthetic routes to this class of compounds relied on cycloaddition reactions and transition-metal catalysis. For example, the cyclobutanecarboxamide moiety could be introduced via aminolysis of cyclobutane carbonyl chlorides with substituted anilines. Early pharmacological screenings focused on kinase inhibition and GPCR modulation, with researchers noting that the cyclobutane ring’s conformational constraints reduced entropic penalties during target binding compared to linear aliphatic chains.
Structural Classification within Carboxamide Family
This compound belongs to the N-aryl cyclobutane carboxamide subclass, distinguished by three key structural features:
- Cyclobutane core : A four-membered carbocycle introducing ring strain (≈110 kJ/mol) and planar chirality
- Carboxamide linker : Provides hydrogen-bond donor/acceptor sites for target engagement
- 2-Amino-4-methoxyphenyl group : Combines electron-donating substituents for π-π interactions and solubility modulation
Table 1: Structural comparison with related carboxamides
The cyclobutane ring differentiates this compound from larger cycloalkane-based carboxamides, offering a balance between steric bulk and conformational flexibility. Quantum mechanical calculations suggest the cyclobutane’s puckered geometry induces a dipole moment that enhances interactions with hydrophobic binding pockets.
Significance in Contemporary Pharmaceutical Research
Recent applications of this compound derivatives highlight three key areas:
- Kinase inhibition : The carboxamide group coordinates with ATP-binding sites, while the methoxy group stabilizes aromatic stacking in hydrophobic regions.
- Epigenetic modulation : Amino group participation in histone deacetylase (HDAC) inhibition has been proposed via zinc ion chelation.
- Prodrug development : Cyclobutane’s metabolic stability makes it suitable for sustained-release formulations, particularly in CNS-targeted therapies.
Ongoing research leverages the compound’s modular structure for combinatorial library synthesis. For instance, varying the cyclobutane substituents while maintaining the 2-amino-4-methoxyphenyl group has yielded analogs with improved blood-brain barrier permeability. The compound’s synthetic tractability is evidenced by optimized routes achieving >85% yield under continuous-flow conditions, facilitating scale-up for preclinical studies.
Key challenges in utilizing this scaffold include managing the inherent ring strain during synthetic manipulations and addressing potential isomerization at the cyclobutane ring. Advanced characterization techniques like ¹³C NMR (e.g., chemical shifts at δ 158.99 ppm for methoxy-bearing carbons) and high-resolution mass spectrometry have become essential for quality control.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-9-5-6-11(10(13)7-9)14-12(15)8-3-2-4-8/h5-8H,2-4,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMXORQKJKNJLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide typically involves the reaction of 2-amino-4-methoxyaniline with cyclobutanecarboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional steps for purification, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines .
Scientific Research Applications
N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Cyclobutanecarboxamide Derivatives
PF-03654746 and PF-03654764 (described in ) are fluorinated cyclobutanecarboxamide derivatives. Unlike N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide, these compounds feature:
- Fluorine atoms at the 3-position of the cyclobutane and phenyl rings.
- Pyrrolidinylmethyl groups on the phenyl ring, which may enhance lipophilicity and blood-brain barrier penetration.
Key Differences :
- The absence of fluorine in this compound reduces its metabolic stability compared to PF compounds but may decrease toxicity risks.
- The amino group in the target compound offers a site for covalent modification (e.g., prodrug strategies), absent in PF derivatives .
N-(4-Methoxyphenyl)-1-Phenylcyclopentanecarboxamide ()
This compound replaces the cyclobutane core with a cyclopentane ring and features a phenyl group at the 1-position. Key distinctions include:
- Substituent position: The methoxy group is at the 4-position of the phenyl ring (vs. 2-amino-4-methoxy in the target compound), which may alter electronic effects and target interactions.
- Molecular weight : At 295.38 g/mol, it is larger than the cyclobutane analog, likely impacting bioavailability .
Data Table: Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| This compound | Cyclobutane | 2-Amino-4-methoxyphenyl | ~220 (estimated) | Amino group for H-bonding, rigid core |
| PF-03654746 | Cyclobutane | 3-Fluoro, pyrrolidinylmethyl | ~350 (estimated) | Fluorine enhances stability, CNS targeting |
| N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide | Cyclopentane | 4-Methoxyphenyl, 1-phenyl | 295.38 | Flexible core, higher lipophilicity |
Research Findings and Pharmacological Insights
- PF-03654746/764 : These compounds demonstrated efficacy in preclinical models of neurological disorders, attributed to their fluorinated aromatic systems and pyrrolidine groups, which enhance CNS penetration .
- SAR110894 (): A histamine H3-receptor antagonist with a cyclopropane core, SAR110894 highlights the importance of small-ring carbocycles in neurotherapeutic agents. Its success suggests that this compound could be optimized for similar targets by introducing fluorine or heterocyclic groups .
- Cyclopentane vs. Cyclobutane : ’s cyclopentane derivative lacks the strained ring system of cyclobutane, which may reduce binding potency but improve synthetic yield and scalability .
Biological Activity
N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into its synthesis, cytotoxic effects, and other biological activities based on various studies and findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-amino-4-methoxybenzoic acid with cyclobutanecarbonyl chloride. The product is characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry, to confirm its structure and purity.
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. In a comparative analysis with established chemotherapeutic agents like Doxorubicin, this compound demonstrated significant potency.
Table 1: Cytotoxicity of this compound Compared to Doxorubicin
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 1.81 ± 0.1 |
| MCF-7 | 2.85 ± 0.1 | |
| Doxorubicin | MDA-MB-231 | 3.18 ± 0.1 |
| MCF-7 | 4.17 ± 0.2 |
The data indicates that this compound has a lower IC50 value than Doxorubicin in both tested cell lines, suggesting superior cytotoxicity.
The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways or the generation of reactive oxygen species (ROS). These mechanisms lead to DNA damage and subsequent cell death.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have indicated that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
These results suggest that the compound could be explored further as a potential antibacterial agent.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Cytotoxicity : A study published in Molecules demonstrated that this compound could effectively inhibit the growth of breast cancer cells, outperforming traditional treatments like Doxorubicin .
- Antimicrobial Efficacy : Research conducted at Koya University highlighted the compound's effectiveness against common pathogens responsible for healthcare-associated infections .
- Safety Assessments : Toxicological evaluations indicate that while the compound exhibits potent biological activity, it also requires careful assessment for potential side effects in vivo .
Q & A
Q. What are the standard synthetic routes for N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves coupling a cyclobutanecarboxamide moiety to a substituted aniline derivative. A common approach includes:
Preparation of the cyclobutanecarboxylic acid chloride via reaction with thionyl chloride.
Amidation with 2-amino-4-methoxyaniline under anhydrous conditions, using a base (e.g., triethylamine) to neutralize HCl byproducts.
Purification via recrystallization or column chromatography.
Yields can vary (53–66% for analogous compounds) depending on reaction conditions (temperature, solvent, stoichiometry) .
Purity Validation :
- 1H NMR (e.g., DMSO-d6 solvent, δ 10.88 ppm for -NH protons) and LC-MS (e.g., m/z = 278 [M+1]) confirm structure .
- Elemental analysis (C, H, N, S percentages) ensures stoichiometric consistency .
Q. How is the compound characterized structurally and functionally in early-stage research?
- Methodological Answer :
- Structural Confirmation :
- 1H NMR : Key peaks include aromatic protons (δ 7.47–7.91 ppm for phenyl groups) and cyclobutane protons (δ 1.81–2.37 ppm) .
- LC-MS : Determines molecular weight and detects impurities.
- Thermal Stability : DSC/TGA assesses melting points (e.g., 148–201°C for analogs) and decomposition profiles .
- Solubility : Tested in DMSO, water, or ethanol for biological assays .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with varying substituents on the phenyl ring?
- Methodological Answer :
- Condition Screening :
- Contradiction Resolution : Conflicting LC-MS and NMR data (e.g., unexpected peaks) may arise from residual solvents or byproducts. Re-run reactions under inert atmosphere (N2/Ar) to suppress oxidation .
Q. What strategies resolve contradictions in spectral data during structure elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation :
- Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations, especially for overlapping cyclobutane signals .
- X-ray crystallography definitively resolves ambiguous stereochemistry in crystalline derivatives .
- Computational Modeling :
- DFT calculations predict NMR chemical shifts and compare with experimental data to identify misassignments .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
- Methodological Answer :
- Functional Group Modulation :
| Substituent | Biological Impact | Example |
|---|---|---|
| Methoxy | Enhances solubility and H-bonding | 4-methoxy improves receptor binding in kinase inhibitors |
| Amino | Facilitates proton donation in enzyme active sites | 2-amino group critical for antimicrobial activity in analogs |
- In Silico Docking : Use AutoDock Vina to predict interactions with targets (e.g., cyclooxygenase-2) and prioritize synthesis .
- In Vivo/In Vitro Correlation : Test derivatives in enzyme inhibition assays (e.g., IC50 values) and cross-validate with computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
